REACTION_CXSMILES
|
[CH3:1][S:2](O)(=[O:4])=[O:3].[NH2:6][C:7]1[CH:12]=[CH:11][C:10]([NH2:13])=[CH:9][C:8]=1[S:14]([NH2:17])(=[O:16])=[O:15].N1C=CC=CC=1.CS(Cl)(=O)=O>C(#N)C>[NH2:6][C:7]1[CH:12]=[CH:11][C:10]([NH:13][S:2]([CH3:1])(=[O:4])=[O:3])=[CH:9][C:8]=1[S:14]([NH2:17])(=[O:15])=[O:16] |f:0.1|
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Name
|
2,5-Diamino-benzenesulfonamide methanesulfonate
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Quantity
|
1.8 kg
|
Type
|
reactant
|
Smiles
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CS(=O)(=O)O.NC1=C(C=C(C=C1)N)S(=O)(=O)N
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Name
|
|
Quantity
|
1.55 L
|
Type
|
reactant
|
Smiles
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N1=CC=CC=C1
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Name
|
|
Quantity
|
517 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
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Name
|
|
Quantity
|
24 L
|
Type
|
solvent
|
Smiles
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C(C)#N
|
Control Type
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UNSPECIFIED
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Setpoint
|
23 °C
|
Type
|
CUSTOM
|
Details
|
After stirring at 23° C. for 20 h
|
Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
|
Details
|
the mixture was partially concentrated in vacuo at 55° C
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Type
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ADDITION
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Details
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Water (18 L) was added to the concentrate
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Type
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STIRRING
|
Details
|
the resulting suspension was stirred at 23° C. for 2 h
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
WASH
|
Details
|
was then washed with water (4 L) and air
|
Type
|
CUSTOM
|
Details
|
dried on the filter
|
Type
|
STIRRING
|
Details
|
stirred at 23° C. for 9 h
|
Duration
|
9 h
|
Type
|
FILTRATION
|
Details
|
was then filtered
|
Type
|
WASH
|
Details
|
The solid was washed with absolute ethanol (2×2 L)
|
Type
|
CUSTOM
|
Details
|
was then further dried in vacuo at 50° C.
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(C=C1)NS(=O)(=O)C)S(=O)(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 5.48 mol | |
AMOUNT: MASS | 1.45 kg | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 86.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |